molecular formula C25H21NOS3 B11030333 2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B11030333
M. Wt: 447.6 g/mol
InChI Key: OOMCGGDZVDGNLM-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a quinoline derivative, and a dithiolo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Quinoline Derivative: The quinoline core is synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Formation of the Dithiolo Group: The dithiolo group is introduced through a series of thiolation reactions, often involving the use of Lawesson’s reagent or phosphorus pentasulfide.

    Final Coupling Reaction: The naphthalene and quinoline derivatives are coupled using a Friedel-Crafts acylation reaction, typically in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dithiolo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory effects, although specific studies would be required to confirm these activities.

Medicine

In medicinal research, derivatives of this compound could be explored for drug development. Its structural features suggest it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure might contribute to the design of advanced polymers or nanomaterials.

Mechanism of Action

The mechanism by which 2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the dithiolo group suggests potential interactions with thiol-containing proteins, while the aromatic rings could facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-1-yl)-1-(quinolin-5-yl)ethanone: Lacks the dithiolo group, potentially altering its chemical reactivity and biological activity.

    1-(4,4,7-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Lacks the naphthalene ring, which may affect its overall stability and interaction with biological targets.

    2-(Naphthalen-1-yl)-1-(4,4,7-trimethylquinolin-5-yl)ethanone: Lacks the thioxo group, potentially impacting its redox properties and reactivity.

Uniqueness

The combination of the naphthalene ring, quinoline derivative, and dithiolo group in 2-(naphthalen-1-yl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone makes it unique

Properties

Molecular Formula

C25H21NOS3

Molecular Weight

447.6 g/mol

IUPAC Name

2-naphthalen-1-yl-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C25H21NOS3/c1-15-11-12-19-20(13-15)26(25(2,3)23-22(19)24(28)30-29-23)21(27)14-17-9-6-8-16-7-4-5-10-18(16)17/h4-13H,14H2,1-3H3

InChI Key

OOMCGGDZVDGNLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CC4=CC=CC5=CC=CC=C54)(C)C)SSC3=S

Origin of Product

United States

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